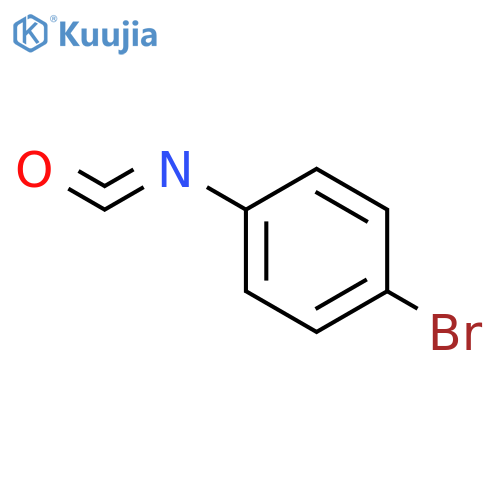Cas no 111-36-4 (butyl isocyanate)

butyl isocyanate structure
商品名:butyl isocyanate
butyl isocyanate 化学的及び物理的性質
名前と識別子
-
- butyl isocyanate
- 1-isocyanato-butan
- BIC
- butane,1-isocyanato-
- n-bic
- n-butylisocyanate(asimpurity)
- n-C4H9NCO
- 1-BUTYL ISOCYANATE
- 1-Isocyanatobutane
- Butylisocyanat
- butyl-isocyanate
- ISOCYANATOBUTANE
- Isocyanic Acid Butyl Ester
- n-butyl isocyanante
- N-butyl isocyanate
- n-butyl isocynate
- Butyl isocyate
- AKOS BBS-00004256
- HSDB 5548
- XM89T89J3W
- UN 2485
- n-butyliso-cyanate
- Butyl isocyanate, n-
- EC 203-862-8
- MFCD00002046
- Butane, 1-isocyanato-
- J-519964
- n-butyl-isocyanate
- Isocyanic acid, butyl ester
- n-butylisocyanate
- AKOS000120793
- butylisocyanate
- GS-3292
- I0118
- Isocyanic acid n-butyl ester
- EN300-20857
- Q15632798
- NS00007113
- n-Butyl isocyanate [UN2485] [Poison]
- NCGC00257991-01
- DTXSID6026872
- Butyl isocyanate, 98%
- Tox21_200437
- CAS-111-36-4
- UN2485
- NCGC00248614-01
- FT-0627393
- 25067-04-3
- EINECS 203-862-8
- 111-36-4
- butyl isocynate
- CHEBI:136519
- 1-Isocyanato-butane
- Epitope ID:122969
- CHEMBL27104
- N-BUTYL ISOCYANATE [HSDB]
- BUTYL ISOCYANATE [MI]
- UNII-XM89T89J3W
- 1-Butylisocyanate
- DTXCID106872
- 1Isocyanatobutane
- Butane, 1isocyanato
- N-Butyl isocyanic acid
- DB-040967
- STL308735
- BBL027371
- 1-Isocyanato-butane; Isocyanic acid butyl ester; 1-Isocyanatobutane; n-Butyl isocyanate
-
- MDL: MFCD00002046
- インチ: 1S/C5H9NO/c1-2-3-4-6-5-7/h2-4H2,1H3
- InChIKey: HNHVTXYLRVGMHD-UHFFFAOYSA-N
- ほほえんだ: CCCCN=C=O
計算された属性
- せいみつぶんしりょう: 99.06840
- どういたいしつりょう: 99.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 7
- 回転可能化学結合数: 3
- 複雑さ: 74.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.4A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.88
- ゆうかいてん: 85.5℃
- ふってん: 115°C
- フラッシュポイント: 17 ºC
- 屈折率: n20/D 1.406(lit.)
- PSA: 29.43000
- LogP: 1.12230
- マーカー: 1575
- FEMA: 3842
- かんど: Moisture Sensitive
- じょうきあつ: 10.6 mm Hg ( 20 °C)
- ようかいせい: 未確定
butyl isocyanate セキュリティ情報
-
記号:




- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225,H302,H311,H314,H330,H334
- 警告文: P210,P260,P280,P284,P305+P351+P338,P310
- 危険物輸送番号:UN 2485 6.1/PG 1
- WGKドイツ:1
- 危険カテゴリコード: R11;R21/22;R26;R34;R37;R42/43
- セキュリティの説明: S23-S26-S28-S36/37/39-S45
- 福カードFコード:10-19-21
- RTECS番号:NQ8250000
-
危険物標識:


- 包装グループ:I
- ちょぞうじょうけん:0-10°C
- 包装カテゴリ:I
- TSCA:Yes
- どくせい:LC50 (4hr) in male, female rats (mg/m3): 60, 55 by inhalation (Pauluhn, Eben)
- セキュリティ用語:6.1(a)
- 包装等級:I
- リスク用語:R11; R21/22; R26; R34; R37; R42/43
- 危険レベル:6.1(a)
- 危険レベル:6.1(a)
butyl isocyanate 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
butyl isocyanate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-20857-1.0g |
1-isocyanatobutane |
111-36-4 | 94% | 1g |
$0.0 | 2023-06-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | I0118-25ml |
butyl isocyanate |
111-36-4 | 98.0%(GC) | 25ml |
¥170.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BI063-25ml |
butyl isocyanate |
111-36-4 | 97% | 25ml |
¥53.0 | 2022-06-10 | |
| Enamine | EN300-20857-0.5g |
1-isocyanatobutane |
111-36-4 | 94% | 0.5g |
$19.0 | 2023-09-16 | |
| Enamine | EN300-20857-25.0g |
1-isocyanatobutane |
111-36-4 | 94% | 25.0g |
$78.0 | 2023-02-14 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0835239435- 100ml(玻瓶) |
butyl isocyanate |
111-36-4 | 98%(GC) | 100ml |
¥ 198.8 | 2021-05-18 | |
| TRC | B693315-1000g |
Butyl Isocyanate |
111-36-4 | 1000g |
$ 915.00 | 2022-01-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BI063-100ml |
butyl isocyanate |
111-36-4 | 97% | 100ml |
¥185.0 | 2022-06-10 | |
| TRC | B693315-250g |
Butyl Isocyanate |
111-36-4 | 250g |
$ 365.00 | 2022-01-10 | ||
| Enamine | EN300-20857-50.0g |
1-isocyanatobutane |
111-36-4 | 94% | 50.0g |
$143.0 | 2023-02-14 |
butyl isocyanate サプライヤー
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:111-36-4)
注文番号:SFD1417
在庫ステータス:
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:111-36-4)Succinonitrile
注文番号:LE4815
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:46
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:111-36-4)异氰酸正丁酯
注文番号:LE5873073
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
butyl isocyanate 関連文献
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
111-36-4 (butyl isocyanate) 関連製品
- 621-29-4(m-Tolyl isocyanate)
- 622-58-2(p-Tolyl isocyanat)
- 3173-72-6(1,5-Diisocyanatonaphthalene)
- 104-49-4(1,4-Phenylene diisocyanate)
- 1195-45-5(4-Fluorophenyl isocyanate)
- 614-68-6(1-isocyanato-2-methylbenzene)
- 91-97-4(4,4'-Diisocyanato-3,3'-dimethylbiphenyl)
- 86-84-0(1-Naphthyl isocyanate)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:111-36-4)Butyl isocyanate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:111-36-4)butyl isocyanate

清らかである:99%
はかる:250ml
価格 ($):242









